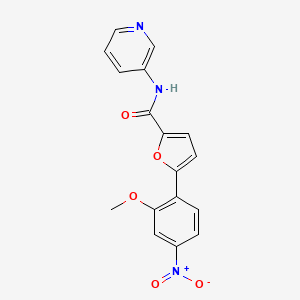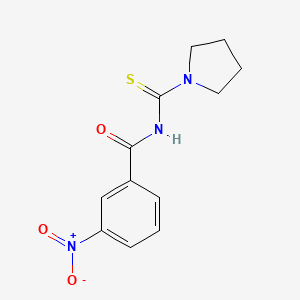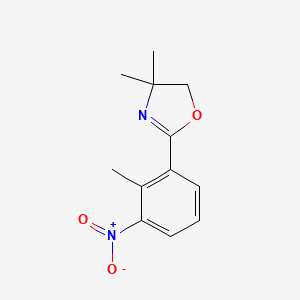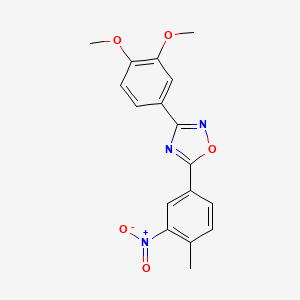
5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide, also known as MNPF, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPF is a furan derivative that belongs to the class of nitroaromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This compound has also been studied for its potential use as an insecticide and herbicide.
Wirkmechanismus
The exact mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is not yet fully understood. However, studies have shown that it interacts with DNA and inhibits the activity of topoisomerase II enzyme, which is essential for DNA replication. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is its broad-spectrum activity against cancer and microorganisms. However, this compound has been found to be toxic to normal cells at high concentrations. This limits its use in clinical settings. This compound is also unstable in aqueous solutions, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide research. One area of interest is the development of this compound analogs that exhibit improved stability and reduced toxicity. Another area of research is the investigation of the potential use of this compound as a pesticide. This compound has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that involves the use of light to activate a photosensitizer. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in the fields of cancer, microbiology, and inflammation. Its broad-spectrum activity and mechanism of action make it a promising candidate for further research. However, its toxicity and instability in aqueous solutions limit its use in clinical settings. Further studies are needed to fully understand the potential of this compound and to develop analogs with improved properties.
Synthesemethoden
The synthesis of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide involves the reaction of 2-methoxy-4-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of furfurylamine under basic conditions. The reaction yields this compound as a yellow solid with a melting point of 215-217°C.
Eigenschaften
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-24-16-9-12(20(22)23)4-5-13(16)14-6-7-15(25-14)17(21)19-11-3-2-8-18-10-11/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLSGTORZFEEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)




![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)